molecular formula C10H7NO3 B2415928 3-Hydroxyisoquinoline-8-carboxylic acid CAS No. 1337881-30-7

3-Hydroxyisoquinoline-8-carboxylic acid

Cat. No. B2415928
M. Wt: 189.17
InChI Key: UGMJQOZFACHZAO-UHFFFAOYSA-N
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Description

3-Hydroxyisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is used in various applications due to its chemical properties .


Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, which are similar to 3-Hydroxyisoquinoline-8-carboxylic acid, has been a subject of interest in recent years . These compounds are synthesized through various chemical reactions and structural modifications .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyisoquinoline-8-carboxylic acid consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The molecular weight of this compound is 189.17 .


Physical And Chemical Properties Analysis

3-Hydroxyisoquinoline-8-carboxylic acid is a powder at room temperature . More specific physical and chemical properties are not mentioned in the sources.

Scientific Research Applications

Medicinal Chemistry Applications

3-Hydroxyisoquinoline-8-carboxylic acid derivatives, particularly the broader family of 8-hydroxyquinolines, have attracted significant attention from medicinal chemists due to their pronounced biological activities. These compounds have been explored for the development of potent, target-based drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties enhance their candidacy as potent drug candidates for various diseases, highlighting the scaffold's importance in drug discovery efforts aimed at broad-spectrum therapeutic targets (Gupta, Luxami, & Paul, 2021)[https://consensus.app/papers/insights-8hydroxyquinolines-target-chemistry-gupta/51a538e418b0583ab7a636614bb168d1/?utm_source=chatgpt].

Analytical Applications

In the realm of analytical chemistry, 8-hydroxyquinoline derivatives serve as foundational elements in developing assays for determining antioxidant activity. These compounds are crucial in designing tests based on hydrogen atom transfer (HAT) and electron transfer (ET) reactions, utilized extensively to evaluate the antioxidant capacity of various samples. Their unique chemical properties allow for sensitive and specific detection mechanisms, crucial for antioxidant analysis in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt].

Coordination Properties with Metal Ions

Further, the coordination properties of hydroxyquinoline derivatives with metal ions, such as Al(III) and Fe(III), have been studied for their potential in forming complexes with natural antioxidant molecules. These studies provide insights into designing water-soluble molecule-based metal carriers that can improve metal intake or removal in living organisms, showcasing their significance in bioinorganic chemistry (Malacaria et al., 2021)[https://consensus.app/papers/review-coordination-properties-aliii-feiii-toward-malacaria/163387edd5825e45b41671c23b1b56b0/?utm_source=chatgpt].

Implications in Environmental and Biological Applications

The application of 8-hydroxyquinoline and its derivatives extends into environmental science, where they are used in the treatment of organic pollutants through enzymatic degradation. The presence of certain redox mediators enhances the efficiency of degrading recalcitrant compounds, highlighting the utility of these compounds in developing sustainable remediation technologies (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt].

Safety And Hazards

The safety information for 3-Hydroxyisoquinoline-8-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 3-Hydroxyisoquinoline-8-carboxylic acid and similar compounds are promising. They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

3-oxo-2H-isoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMJQOZFACHZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisoquinoline-8-carboxylic acid

CAS RN

1337881-30-7
Record name 3-hydroxyisoquinoline-8-carboxylic acid
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